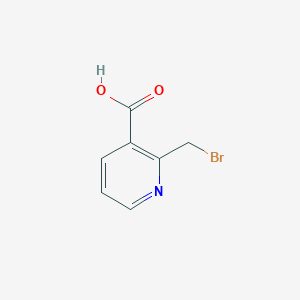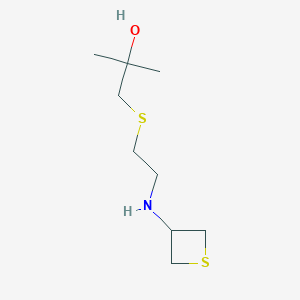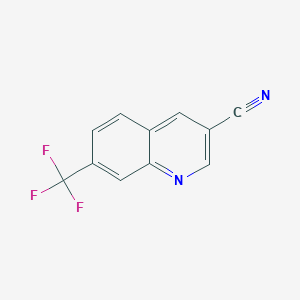
7-(Trifluoromethyl)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline ring substituted with a trifluoromethyl group at the 7th position and a cyano group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This process can be carried out using conventional or microwave irradiation methods. The intramolecular cyclization is performed in nitrobenzene under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of trifluoroacetimidoyl chloride derivatives and sodium hydride in acetonitrile, followed by cyclization under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(Trifluoromethyl)quinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antiproliferative properties and potential use in cancer therapy.
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline-based molecules, including this compound, have been shown to target receptors such as c-Met, EGF, and VEGF, which are involved in carcinogenic pathways. These interactions can inhibit key signaling cascades like Ras/Raf/MEK and PI3K/AkT/mTOR, leading to antiproliferative effects .
Comparación Con Compuestos Similares
4-Hydroxy-2-(trifluoromethyl)quinoline: Another trifluoromethyl-substituted quinoline with different functional groups.
Quinoline-3-carbonitrile derivatives: Compounds with similar core structures but varying substituents at different positions.
Uniqueness: 7-(Trifluoromethyl)quinoline-3-carbonitrile is unique due to the specific positioning of the trifluoromethyl and cyano groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of new pharmaceuticals and materials with enhanced performance characteristics .
Propiedades
Fórmula molecular |
C11H5F3N2 |
|---|---|
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)9-2-1-8-3-7(5-15)6-16-10(8)4-9/h1-4,6H |
Clave InChI |
ZPRUCXVJDZVBHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



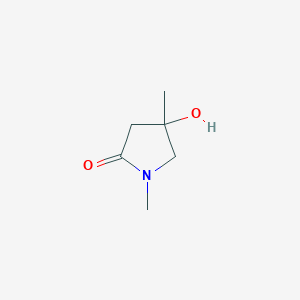
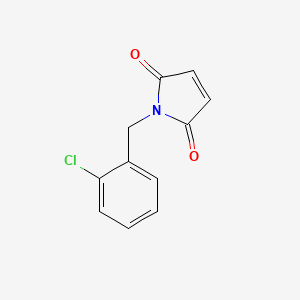


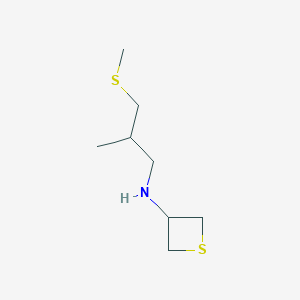
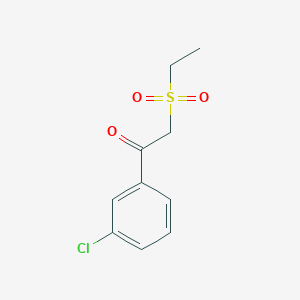
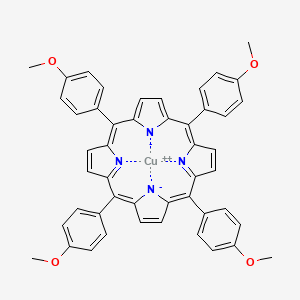
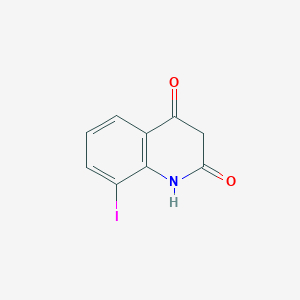

![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
![(7R,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13011180.png)
